molecular formula C11H9N5O B12921310 2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one CAS No. 61322-18-7

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one

Katalognummer: B12921310
CAS-Nummer: 61322-18-7
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: ZYOIVNKJXSTOPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one is a heterocyclic compound that features an imidazole ring fused with a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable triazine derivative, followed by cyclization to form the imidazo-triazine core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazo-triazine compounds .

Wissenschaftliche Forschungsanwendungen

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one is unique due to its specific imidazo-triazine core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Eigenschaften

CAS-Nummer

61322-18-7

Molekularformel

C11H9N5O

Molekulargewicht

227.22 g/mol

IUPAC-Name

2-benzyl-7H-imidazo[4,5-e][1,2,4]triazin-3-one

InChI

InChI=1S/C11H9N5O/c17-11-14-9-10(13-7-12-9)15-16(11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14,15,17)

InChI-Schlüssel

ZYOIVNKJXSTOPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=O)N=C3C(=N2)NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.